N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine
CAS No.: 65181-78-4
Cat. No.: VC1966611
Molecular Formula: C38H32N2
Molecular Weight: 516.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 65181-78-4 |
---|---|
Molecular Formula | C38H32N2 |
Molecular Weight | 516.7 g/mol |
IUPAC Name | 3-methyl-N-[4-[4-(N-(3-methylphenyl)anilino)phenyl]phenyl]-N-phenylaniline |
Standard InChI | InChI=1S/C38H32N2/c1-29-11-9-17-37(27-29)39(33-13-5-3-6-14-33)35-23-19-31(20-24-35)32-21-25-36(26-22-32)40(34-15-7-4-8-16-34)38-18-10-12-30(2)28-38/h3-28H,1-2H3 |
Standard InChI Key | OGGKVJMNFFSDEV-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC(=C6)C |
Canonical SMILES | CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC(=C6)C |
Introduction
Chemical Structure and Identification
N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine belongs to the class of triphenylamine derivatives, featuring a biphenyl core with two nitrogen atoms, each connected to a phenyl group and a 3-methylphenyl (m-tolyl) group. This molecular architecture contributes to its unique electronic properties.
Identification Parameters
Parameter | Value |
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CAS Number | 65181-78-4 |
Molecular Formula | C₃₈H₃₂N₂ |
Molecular Weight | 516.67 g/mol |
IUPAC Name | N4,N4'-diphenyl-N4,N4'-di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine |
Common Synonyms | TPD, N,N'-Diphenyl-N,N'-di(m-tolyl)benzidine, 4,4'-Bis[N-phenyl-N-(m-tolyl)amino]biphenyl |
EC Number | 413-810-8 |
This compound is characterized by its unique structure consisting of a biphenyl unit linked through amino bridges to both phenyl and 3-methylphenyl groups . The presence of multiple aromatic rings connected through nitrogen atoms creates an extended π-conjugation system that is fundamental to its electronic characteristics .
Physical and Chemical Properties
Understanding the physicochemical properties of N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine is crucial for its application in various technological domains. These properties determine its behavior in different environments and its compatibility with other materials in electronic devices.
Physical Properties
The compound appears as a yellowish-white to white crystalline material with a relatively high melting point of approximately 169°C . Its insolubility in water makes it suitable for applications where water resistance is required, while its high thermal stability (evidenced by high boiling and flash points) makes it appropriate for electronic devices that generate heat during operation .
Electronic and Optical Properties
Property | Value | Source |
---|---|---|
UV Absorption Maximum | 352 nm (in THF) | |
Fluorescence Emission | 398 nm (in THF) | |
HOMO Energy Level | 5.5 eV | |
LUMO Energy Level | 2.3 eV | |
Energy Band Gap | 3.2 eV |
The compound exhibits specific optical properties with maximum absorption at 352 nm and fluorescence emission at 398 nm when dissolved in tetrahydrofuran (THF) . Its wide energy band gap of approximately 3.2 eV, combined with HOMO and LUMO energy levels of 5.5 eV and 2.3 eV respectively, makes it particularly valuable for hole transport applications in organic electronics . These energy levels facilitate efficient electron transfer processes crucial for the functioning of electronic devices.
Stability and Reactivity
N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine is generally stable under normal conditions but shows incompatibility with strong oxidizing agents . The material's chemical stability contributes to the longevity of devices in which it is incorporated, while its specific reactivity profile must be considered during device fabrication and operation.
Synthesis Methods
Multiple synthetic approaches have been developed for producing N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine, each with different yields, conditions, and catalyst systems. The following methods represent the most significant approaches based on available research.
Palladium-Catalyzed Coupling
One efficient method involves palladium-catalyzed coupling reactions using sodium tert-butoxide as a base:
Reagents | Conditions | Yield |
---|---|---|
Sodium t-butanolate, palladium diacetate, 1,3-bis[2,6-diisopropylphenyl]imidazolium chloride, 3-methyldiphenylamine, 4,4'-dibromobiphenyl | Toluene, 130°C, inert atmosphere, 7 hours | 85.2% |
This approach utilizes a palladium catalyst system with specialized ligands to facilitate the coupling between 3-methyldiphenylamine and 4,4'-dibromobiphenyl . The high yield (85.2%) makes this method particularly attractive for laboratory and potentially industrial synthesis.
Copper-Mediated Synthesis
Copper-mediated synthesis represents another viable approach:
Reagents | Conditions | Notes |
---|---|---|
Copper powder, potassium carbonate, PEG-6000, 4,4'-diiodobiphenyl, m-methyldiphenylamine | 1,2-dichlorobenzene, reflux, 22 hours | Requires purification by silica gel column chromatography |
This method uses copper as the primary catalyst with PEG-6000 serving as a reaction accelerator . The use of polyethylene glycol enhances the reaction efficiency through improved solubility and transfer of reactants.
Nickel-Catalyzed Coupling
An alternative approach employs nickel catalysis:
Reagents | Conditions | Yield |
---|---|---|
Zinc powder, triphenylphosphine, 2,2'-bipyridyl, anhydrous NiCl₂, (4-chloro-phenyl)-phenyl-m-tolyl amine | DMF, 60-65°C, 2-5 hours | 80% |
This nickel-catalyzed coupling uses zinc as a reducing agent and proceeds under milder temperature conditions than other methods . The high yield (80%) and shorter reaction time make this approach efficient for synthesis purposes.
Each synthesis method offers specific advantages in terms of yield, reaction conditions, or starting materials availability, allowing researchers to select the most appropriate approach based on their specific requirements and constraints.
Applications
N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine has found significant applications in several technological fields, primarily due to its unique electronic properties.
Organic Light-Emitting Diodes (OLEDs)
The compound serves multiple functions in OLED technology:
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Hole Transport Material: Its primary application is as a hole transport layer (HTL) in organic electronic devices, facilitating the movement of positive charge carriers (holes) between electrodes .
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Blue-Violet Light Emitting Material: The compound's optical properties make it suitable as an emissive material producing blue-violet light in OLEDs .
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Host Material: N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine functions as a host material in phosphorescent OLEDs (PhOLEDs), where its wide energy band gap (3.2 eV) allows it to effectively support guest emitter molecules .
The compound was notably used in a high-impact research study published in Nature Communications (2021) that demonstrated complete polarization of electronic spins in OLEDs, underlining its significance in cutting-edge electronics research .
Xerography and Photoconductors
Beyond OLEDs, the compound serves as an organic photoconductor component in xerographic applications . Its ability to transport charge carriers makes it valuable in photocopying and printing technologies where electronic charge needs to be manipulated in response to light exposure.
Device Structures and Performance
Research has incorporated N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine into various device architectures, each designed to optimize specific performance parameters.
Blue-Emitting Devices
Device Structure | Performance Parameters |
---|---|
ITO/m-MTDATA/TPD/F-TBB/Alq3/MgAg | Maximum EQE: 1.4%, Maximum luminance: 3,960 cd/m² at 15.0 V |
ITO/CuPc(10 nm)/TPD(50 nm)/Bepp2(40 nm)/LiF(1.5 nm)/Al(200 nm) | Maximum luminance: 4,000 cd/m², Maximum power efficiency: 0.55 lm/W |
These blue-emitting device structures utilize N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine as a hole transport layer, achieving respectable external quantum efficiencies and luminance values .
White-Emitting Devices
Device Structure | Performance Parameters |
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ITO/75 wt% TPD:25 wt% PC (50nm)/TCTA (10nm)/6% PtL30Cl:94% [TCTA: TCP] [1:1] (30 nm)/TAZ (30 nm)/LiF/Al | EQE at 500 cd/m²: 11.3%, Current efficiency at 500 cd/m²: 23.5 cd/A, Bias: 9.3 V |
ITO/TPD (50 nm)/BePP2 (5 nm)/TPD (4 nm)/BePP2:rubrene (5 nm)/TPD (4 nm)/Alq (10 nm)/Al | Maximum luminance: 20,000 cd/m², Maximum power efficiency: 1.11 lm/W |
White-emitting devices incorporating N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine demonstrate impressive performance metrics, including high maximum luminance (up to 20,000 cd/m²) and good power efficiency . These structures typically utilize the compound in multiple layers or doped configurations to achieve the desired white emission spectrum.
Green-Emitting Devices
Device Structure | Performance Parameters |
---|---|
ITO/m-MTDATA:F4-TCNQ (100 nm)/TPD (5 nm)/Alq3 (20 nm)/BPhen (10 nm)/Bphen:Li (30 nm)/LiF (1 nm)/Al (100 nm) | Maximum luminance: 10,000 cd/m² at 5.2 V, Maximum current efficiency: 5.27 cd/A |
ITO/CuPc (18 nm)/TPD (50 nm)/Alq3 (60 nm)/BCP (10 nm)/LiF (1 nm)/Al (100 nm) | Maximum luminance: 5,993 cd/m², Maximum current efficiency: 3.82 cd/A, Maximum power efficiency: 2.61 lm/W |
Green-emitting devices utilizing N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine as a hole transport layer show excellent current efficiencies and good luminance values . The combination of this compound with electron transport materials like Alq3 (tris(8-hydroxyquinolinato)aluminum) creates balanced charge transport for efficient emission.
Hazard Classification | Precautionary Statements |
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GHS09 (Environmental hazard) | P261-P305+P351+P338 (Avoid breathing dust/fumes, rinse eyes cautiously with water if exposure occurs) |
Hazard Statements | H302-H315-H319-H335-H351-H361 (Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, suspected of causing cancer, suspected of damaging fertility or the unborn child) |
The compound is characterized as potentially toxic to aquatic organisms and may cause long-term adverse effects in aquatic environments . Appropriate personal protective equipment, including eye protection, gloves, and proper clothing, should be used when handling the material .
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